![molecular formula C24H22N2O6 B4058625 N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4058625.png)
N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is 434.14778643 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
Several studies have focused on the synthesis and properties of compounds with structures related to "N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide". For instance, research on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has highlighted the production of noncrystalline polyamides with high thermal stability, useful for creating transparent, flexible films with good solvent resistance (Hsiao et al., 2000). Another study discussed the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, emphasizing the strategic chemical modifications for targeted biological activity (Talupur et al., 2021).
Antimicrobial and Anticancer Applications
The functionalization of amino acid derivatives to create new pharmacophores for anticancer agents has been a significant area of research. A study on the synthesis of functionalized amino acid derivatives evaluated their cytotoxicity against human cancer cell lines, showcasing the potential of these compounds in designing new anticancer agents (Kumar et al., 2009). Furthermore, compounds synthesized from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrated antibacterial and antibiotic properties, suggesting their utility in developing new therapeutic drugs (Ahmed, 2007).
Electrochromic and Polymer Applications
Research into novel anodic electrochromic aromatic polyamides based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives highlights their potential in electrochromic devices due to their high thermal stability and excellent electrochromic properties. These studies are pivotal in developing new materials for electrochromic displays and other electronic applications (Chang & Liou, 2008).
properties
IUPAC Name |
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-29-17-11-12-18(21(13-17)30-2)26-23(27)15-7-9-16(10-8-15)25-24(28)22-14-31-19-5-3-4-6-20(19)32-22/h3-13,22H,14H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOAVRZBUEESK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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